![molecular formula C10H14N4 B15260654 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15260654.png)
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolopyrimidines.
Scientific Research Applications
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolopyrimidine core is a versatile scaffold that can be functionalized in various ways, making it a valuable compound for diverse applications in research and industry.
Biological Activity
2-Methyl-N-(propan-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound belonging to the pyrrolopyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H15N5
- Molecular Weight : 215.27 g/mol
The primary mechanism of action for this compound involves its interaction with specific kinases. The compound has been shown to inhibit the activity of the eukaryotic translation initiation factor 2-alpha kinase 3 (PERK), which plays a critical role in cellular stress response pathways. By inhibiting PERK, the compound can potentially modulate cell survival and proliferation pathways, making it a candidate for therapeutic applications in cancer and other diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various kinases. The following table summarizes key findings from relevant studies:
Case Studies
- Cancer Cell Lines : In a study evaluating the impact of this compound on various cancer cell lines (DU145, SF268, SKOV3), it was found to induce apoptosis and inhibit cell proliferation significantly. The effects were dose-dependent, with notable morphological changes observed under microscopy.
- Pharmacokinetics : A pharmacokinetic study indicated that the compound possesses favorable absorption and distribution characteristics, with adequate metabolic stability in liver microsomes, suggesting potential for oral bioavailability.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrolopyrimidine derivatives indicates that modifications at specific positions on the pyrrolopyrimidine scaffold can enhance biological activity. For instance:
- Substituents at the 4-amino position have been shown to influence binding affinity and selectivity towards target kinases.
- The introduction of alkyl groups at the nitrogen atoms has been correlated with improved potency against specific targets.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
2-methyl-N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c1-6(2)12-10-8-4-5-11-9(8)13-7(3)14-10/h4-6H,1-3H3,(H2,11,12,13,14) |
InChI Key |
OTMTWJAHCPTHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)NC(C)C |
Origin of Product |
United States |
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